N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2/c1-18-15-23(21-7-3-4-8-22(21)29-18)30-27(34)26(33)28-17-25(32-12-5-6-13-32)19-9-10-24-20(16-19)11-14-31(24)2/h3-4,7-10,15-16,25H,5-6,11-14,17H2,1-2H3,(H,28,33)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKXSDUDFWKSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
The European Patent Application (2024) describes compounds with pyrrolidine-carboxamide backbones but distinct substituents:
- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51): Key features: Hydroxy-pyrrolidine, thiazole ring, benzyl group, and isoindolinone. Comparison:
- The target compound lacks the thiazole and isoindolinone systems but shares a pyrrolidine motif.
- The hydroxy group in the patent compound may enhance solubility, whereas the target’s methylindolin and quinoline groups prioritize lipophilicity .
- (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52): Key features: Dual hydroxy groups, branched alkyl chain, and thiazole. Comparison:
- Both compounds employ bulky aromatic systems (quinoline vs. thiazole-benzyl) for steric interactions .
Data Table: Comparative Analysis
Research Implications
- Structural Uniqueness: The target compound’s combination of quinoline, indoline, and pyrrolidine distinguishes it from analogues in the patent and synthetic literature. This may confer unique binding modes or pharmacokinetic properties.
- Synthetic Feasibility : High yields in oxalamide synthesis (e.g., 86% for Compound 10 ) suggest scalable routes for the target compound, though steric hindrance from its substituents may require optimization.
- Biological Potential: While the patent compounds prioritize solubility (via hydroxy groups), the target’s lipophilic groups align with CNS-targeting drug design, warranting further ADMET studies.
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